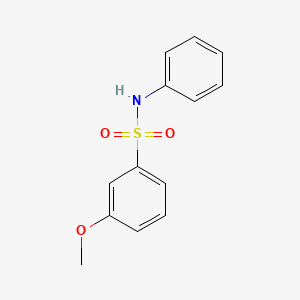

3-methoxy-N-phenylbenzenesulfonamide

Description

3-Methoxy-N-phenylbenzenesulfonamide is a sulfonamide derivative characterized by a methoxy (-OCH₃) group at the 3-position of the benzene ring and an N-phenyl substituent. This compound serves as a scaffold for synthesizing bioactive molecules, particularly antiviral and antimicrobial agents. Its synthesis typically involves coupling reactions between sulfonyl chlorides and anilines or via Grignard reagent-mediated pathways, as demonstrated in the preparation of N-(4-cyanophenyl)-3-methoxybenzenesulfonamide . Structural confirmation is achieved through NMR, HRMS, and X-ray crystallography .

Propriétés

Formule moléculaire |

C13H13NO3S |

|---|---|

Poids moléculaire |

263.31 g/mol |

Nom IUPAC |

3-methoxy-N-phenylbenzenesulfonamide |

InChI |

InChI=1S/C13H13NO3S/c1-17-12-8-5-9-13(10-12)18(15,16)14-11-6-3-2-4-7-11/h2-10,14H,1H3 |

Clé InChI |

DKUZCXKLFABUAJ-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 3-méthoxy-N-phénylbenzènesulfonamide peut être réalisée par différentes méthodes. Une approche courante implique la réaction du chlorure de 3-méthoxybenzènesulfonyle avec l'aniline en présence d'une base telle que la pyridine ou la triéthylamine. La réaction est généralement effectuée à température ambiante ou à des températures légèrement élevées pour faciliter la formation de la liaison sulfonamide .

Méthodes de production industrielle

La production industrielle du 3-méthoxy-N-phénylbenzènesulfonamide implique souvent l'utilisation de systèmes catalytiques avancés. Par exemple, l'utilisation de complexes de cuivre (II) immobilisés sur des nanoparticules magnétiques a été rapportée comme un catalyseur efficace pour la synthèse de N-aryl sulfonamides. Cette méthode offre l'avantage d'une récupération et d'une réutilisation faciles du catalyseur, ce qui en fait une approche durable et écologique .

Analyse Des Réactions Chimiques

Types de réactions

Le 3-méthoxy-N-phénylbenzènesulfonamide subit diverses réactions chimiques, notamment :

Oxydation : Le groupe méthoxy peut être oxydé pour former les aldéhydes ou acides carboxyliques correspondants.

Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine.

Substitution : Le groupe sulfonamide peut participer à des réactions de substitution nucléophile.

Réactifs et conditions usuels

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme l'hydrogène gazeux ou le borohydrure de sodium pour la réduction, et des nucléophiles comme les amines ou les alcools pour les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe méthoxy peut donner du 3-méthoxybenzaldéhyde ou de l'acide 3-méthoxybenzoïque .

Applications De Recherche Scientifique

5. Mécanisme d'action

Le mécanisme d'action du 3-méthoxy-N-phénylbenzènesulfonamide implique l'inhibition de la synthèse des acides nucléiques. Les sulfonamides agissent comme des antagonistes compétitifs et des analogues structuraux de l'acide p-aminobenzoïque (PABA) dans la synthèse de l'acide folique, qui est essentiel à la production d'ADN chez les bactéries. Cette inhibition conduit à l'effet bactériostatique du composé.

Mécanisme D'action

The mechanism of action of 3-METHOXY-N-PHENYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The sulfonamide group can mimic the structure of natural substrates, thereby blocking the enzyme’s function . The methoxy and phenyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and chemical properties of sulfonamides are highly dependent on substituents. Below is a comparative analysis of 3-methoxy-N-phenylbenzenesulfonamide and its analogs:

Key Observations:

Derivatives like 3f (3,4-dimethoxy) show moderate antiviral activity but lower yields (55%) compared to chromenyl analogs (84%) . The introduction of a benzodioxole (e.g., 3f) or chromenyl group (e.g., 4a) increases molecular weight and lipophilicity, which may influence membrane permeability .

Synthetic Efficiency: The Grignard-based synthesis of N-(4-cyanophenyl)-3-methoxybenzenesulfonamide () offers a versatile route for introducing cyano groups, though yields are unspecified. Low yields in 4a (13%) highlight challenges in sterically hindered reactions .

Crystallographic Insights :

Research Findings and Contradictions

Yield vs. Bioactivity : While 3e and 4a exhibit high synthetic yields, their bioactivity data remain preliminary, requiring further validation .

Substituent Trade-offs: The 3,4-dimethoxy group in 3f improves solubility but may reduce target specificity compared to monosubstituted analogs .

Contradictions in Antimicrobial Design : and suggest conflicting roles of chloro vs. oxazol substituents in antimicrobial efficacy, necessitating structure-activity relationship (SAR) studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.